

Certificate of Analysis and Technical Guide: Allantoin-13C2,15N4

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Compound of Interest

Compound Name: Allantoin-13C2,15N4

Cat. No.: B564510

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and relevant biological pathways for **Allantoin-13C2,15N4**. This isotopically labeled internal standard is crucial for accurate quantification in metabolic studies, pharmacokinetic research, and as a tracer in various biological systems.

Certificate of Analysis (Representative Data)

The following tables summarize the typical quality control data for **Allantoin-13C2,15N4**.

Table 1: General Properties

| Property | Specification |
|-------------------|--|
| Chemical Name | (2,5-Dioxo-4-imidazolidinyl)urea-13C2,15N4 |
| Synonyms | 5-Ureidohydantoin-13C2,15N4 |
| CAS Number | 1219402-51-3 |
| Molecular Formula | C ₂ ¹³ C ₂ H ₆ ¹⁵ N ₄ O ₃ [1][2][3] |
| Molecular Weight | 164.07 g/mol [1][2][3] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO[1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2] |

Table 2: Analytical Data

| Test | Method | Specification |
|-----------------------|--------------------|--|
| Purity | HPLC | ≥99.0%[2] |
| Isotopic Enrichment | Mass Spectrometry | ≥99% for ¹³ C and ¹⁵ N |
| Identity Confirmation | ¹ H NMR | Consistent with structure[2] |
| Identity Confirmation | Mass Spectrometry | Consistent with molecular weight[2] |
| Melting Point | Capillary Method | 224-226°C (decomposes)[1] |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the chemical purity of **Allantoin-13C2,15N4**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: A time-based linear gradient from 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as a water/acetonitrile mixture, to a final concentration of 1 mg/mL.
- Purity Calculation: The peak area of **Allantoin-¹³C₂,¹⁵N₄** is compared to the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

This protocol confirms the molecular weight and assesses the level of isotopic labeling.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode, optimized for the compound.
- Sample Infusion: The sample, prepared as for HPLC, is directly infused or injected via an LC system.

- **Data Analysis for Identity:** The mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of **Allantoin- $^{13}\text{C}_2,^{15}\text{N}_4$** . The observed value should be consistent with the expected value.[\[2\]](#)
- **Isotopic Enrichment Analysis:** The relative intensities of the isotopic peaks are measured to confirm that the enrichment of ^{13}C and ^{15}N is above 99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR is used to confirm the chemical structure of the molecule.

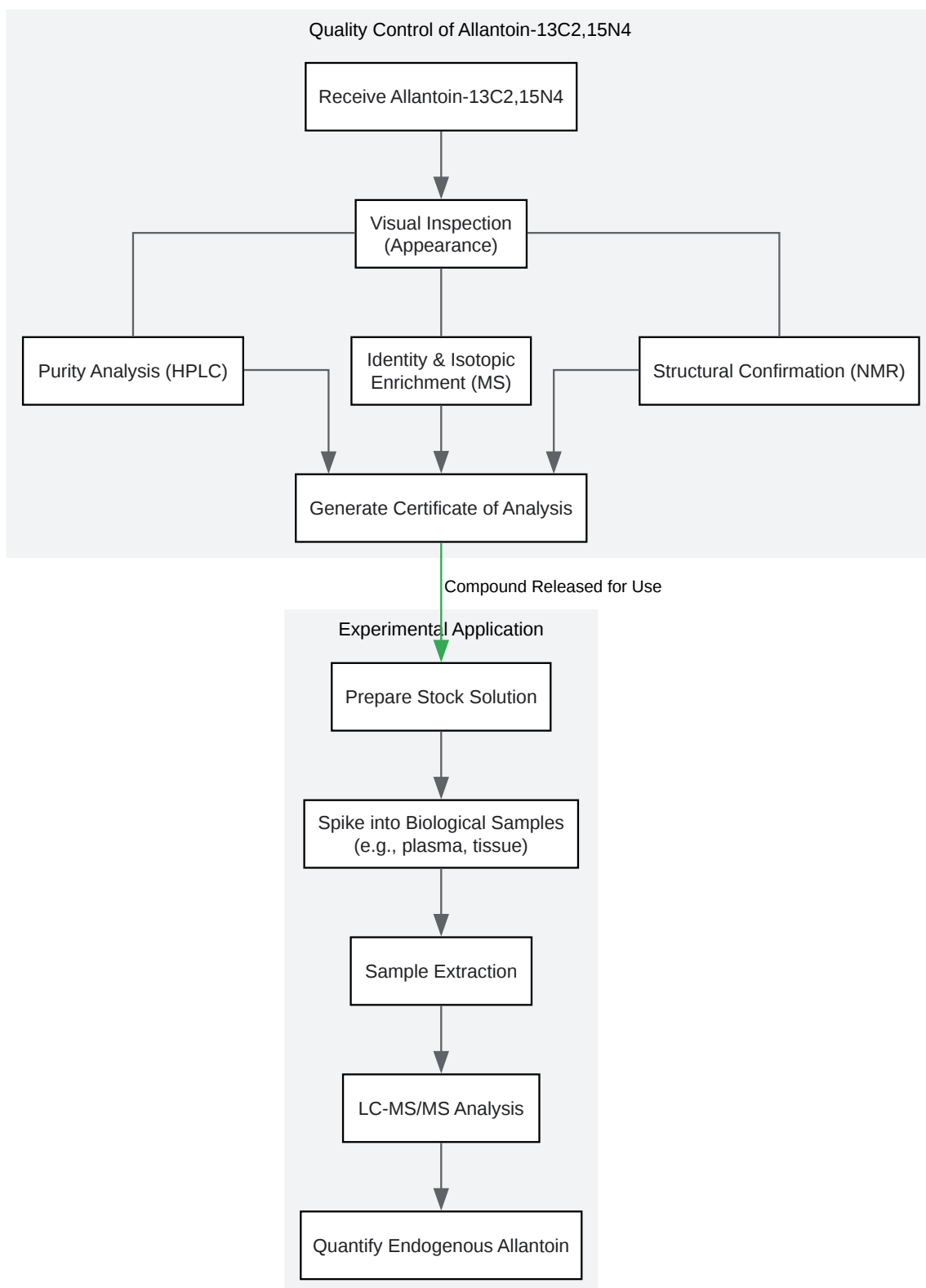
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d_6).
- **Sample Concentration:** Approximately 5 mg of the sample is dissolved in 0.75 mL of the deuterated solvent.
- **Data Acquisition:** A standard proton spectrum is acquired.
- **Analysis:** The chemical shifts, splitting patterns, and integrations of the observed peaks are compared with the expected spectrum for the Allantoin structure to ensure consistency.[\[2\]](#)

Visualizations: Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key processes and biological contexts for **Allantoin- $^{13}\text{C}_2,^{15}\text{N}_4$** .

Analytical Workflow

This diagram outlines the typical workflow for the quality control and use of **Allantoin- $^{13}\text{C}_2,^{15}\text{N}_4$** in a research setting.

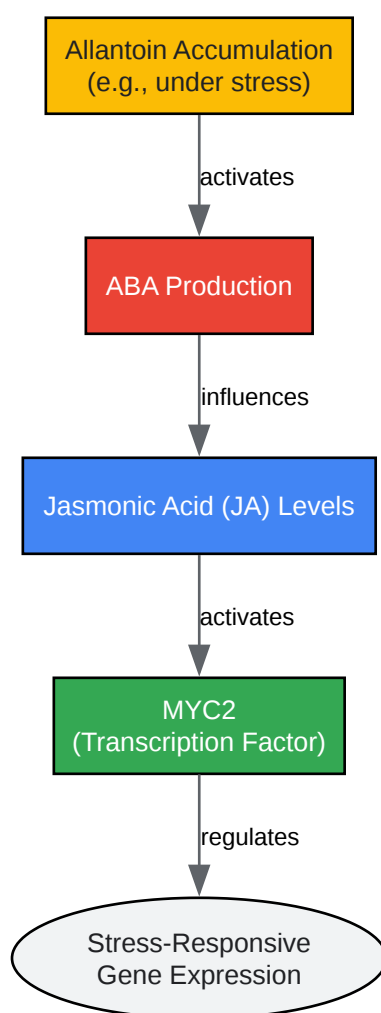


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*Caption: Quality control and experimental application workflow for **Allantoin-13C₂,15N₄**.*

Allantoin in Jasmonate Signaling Pathway

Allantoin, a purine metabolite, has been shown to activate jasmonic acid (JA) signaling in plants, a crucial pathway for stress responses. This activation is dependent on abscisic acid (ABA).^{[4][5]}



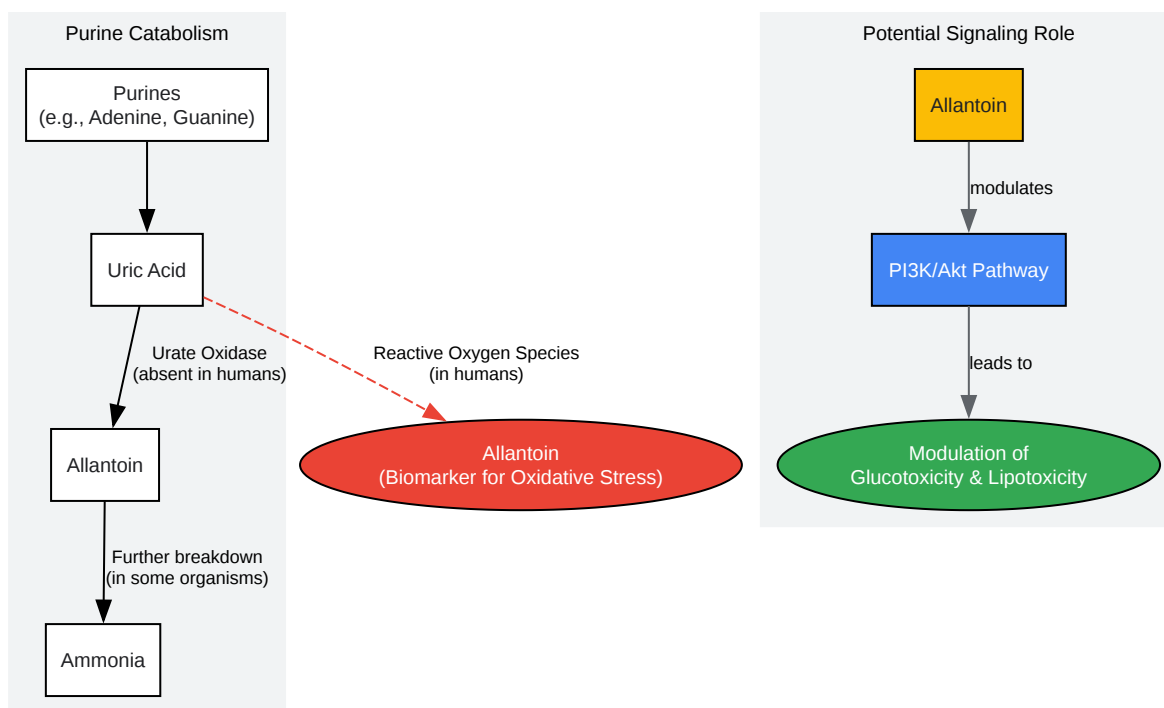
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Caption: Simplified pathway of Allantoin-mediated activation of Jasmonate signaling.

Allantoin in Metabolic Regulation

In some organisms, allantoin is a key intermediate in purine catabolism. In humans, however, this pathway is incomplete, and the presence of allantoin can be a biomarker for oxidative

stress.[6] Recent studies also suggest a role for allantoin in modulating metabolic pathways like PI3K/Akt in certain disease models.[7]



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Caption: Allantoin's role in purine metabolism and potential signaling.

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